molecular formula C12H19ClFN3 B599127 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride CAS No. 1197193-28-4

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride

Cat. No. B599127
CAS RN: 1197193-28-4
M. Wt: 259.753
InChI Key: MCBGAHZOTOHTFX-UHFFFAOYSA-N
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Description

“4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is typically used for research and development purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, which includes “4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride” can be represented by the SMILES string FC1=CC(N)=CC=C1N2CCN(CC)CC2 . This indicates that the compound contains a fluorine atom attached to a benzene ring, which is further connected to a piperazine ring with an ethyl group .

Scientific Research Applications

Antimicrobial Studies

Compounds containing piperazinyl and fluoroaniline structures have been synthesized and evaluated for their antimicrobial properties. For example, a series of quinolone derivatives with substituted arylamine and piperazine groups showed significant antibacterial and antifungal activities against various strains, indicating the potential of such compounds in antimicrobial research (Patel, Patel, & Chauhan, 2007).

Neuroleptic Activity

Research has also focused on the neuroleptic potential of compounds with similar chemical structures. Certain piperazinylalkyl-oxazolones have exhibited notable neuroleptic activity with a low propensity for extrapyramidal side effects, suggesting their utility in developing safer neuroleptic medications (Cascio, Manghisi, & Fregnan, 1989).

Development of Imaging Agents

Compounds featuring piperazine and fluorophenyl groups have been explored as imaging agents for neurological conditions. For instance, a selective serotonin 1A molecular imaging probe was utilized with PET imaging to quantify receptor densities in the brains of Alzheimer's disease patients, highlighting the role of such compounds in neuroimaging and the study of neurological disorders (Kepe et al., 2006).

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-2-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3.ClH/c1-2-15-5-7-16(8-6-15)10-3-4-12(14)11(13)9-10;/h3-4,9H,2,5-8,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBGAHZOTOHTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride

CAS RN

1197193-28-4
Record name Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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